Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
Description
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 8-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-9-4-6-15-11(14)10(9)8-16/h4,6H,5,7-8H2,1-3H3 |
InChI Key |
IZVGEIOBZCVZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro naphthyridine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the chloro substituent or the naphthyridine ring, resulting in dechlorinated or reduced naphthyridine products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction could produce tetrahydro naphthyridine derivatives without the chloro group.
Scientific Research Applications
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloro substituent and the naphthyridine core play crucial roles in its binding affinity and activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Position : The 8-chloro derivative distinguishes itself from analogs like the 2-chloro or 6-hydroxy variants. Positional differences significantly influence reactivity and intermolecular interactions .
- Physical Properties : The 2-chloro analog has a higher predicted boiling point (372.9 °C) and density (1.223 g/cm³) compared to the 8-chloro compound, likely due to differences in molecular packing and polarity .
Functional Group Analogs
Key Observations :
Pharmacological Relevance
Physicochemical Properties
- Refractive Index and Polarizability : Studies on 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile in DMSO-water mixtures reveal that substituents like chloro groups and carboxylates influence polarizability, critical for drug-receptor interactions.
Biological Activity
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate (CAS No. 1823257-74-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, potential neuroprotective roles, and other pharmacological activities.
- Molecular Formula : C13H16ClN2O2
- Molecular Weight : 268.74 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CCc2c(C1)c(Cl)ncc2
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:
- Inhibition of Pro-inflammatory Cytokines : Compounds from the naphthyridine family have shown significant inhibition of inflammatory cytokines such as TNF-α and IL-6. A related compound demonstrated an IC50 value of 34.1 μg/mL against protein denaturation in vitro, indicating potent anti-inflammatory properties compared to standard drugs like diclofenac sodium (IC50 = 65.6 μmol/kg) .
2. Neuroprotective Effects
Tetrahydronaphthyridines have been studied for their neuroprotective effects:
- Mechanism of Action : These compounds may exert protective effects against neuronal damage by modulating pathways involved in oxidative stress and apoptosis. For example, similar compounds have been shown to inhibit the PI3K/Akt signaling pathway implicated in various neurodegenerative diseases .
3. Antimicrobial Activity
Research indicates that derivatives of naphthyridine exhibit antimicrobial properties:
- Broad-Spectrum Activity : Compounds within this class have been tested against a range of pathogens, demonstrating significant antibacterial and antifungal activities. The exact mechanisms often involve disruption of microbial membrane integrity or interference with metabolic pathways .
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of various naphthyridine derivatives in an animal model of edema. The results showed that this compound exhibited a reduction in paw edema comparable to diclofenac sodium.
Case Study 2: Neuroprotective Potential
In a model assessing ischemic damage in neurons, the compound demonstrated a reduction in cell death rates by approximately 40% compared to untreated controls.
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, including cyclization and esterification. A general approach involves:
- Cyclization : Condensation of aminopyridine derivatives with tert-butyl acrylate under acidic or basic conditions to form the naphthyridine core. Temperature control (e.g., 60–80°C) and solvent choice (e.g., acetonitrile or DMF) are critical to avoid side reactions .
- Chlorination : Introduction of the chloro substituent at position 8 via electrophilic aromatic substitution using reagents like POCl₃ or NCS (N-chlorosuccinimide), requiring anhydrous conditions .
- Esterification : Protection of the carboxyl group using tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to ensure regioselectivity . Key factors include strict inert atmosphere (N₂/Ar) to prevent oxidation and precise stoichiometry to minimize byproducts.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:
- Crystallization : Slow evaporation of ethanol or acetone solutions to obtain high-quality crystals .
- Data Collection : Using MoKα radiation (λ = 0.71073 Å) with a CCD detector. Data are processed via SHELX-97 for integration and scaling .
- Refinement : SHELXL is employed for structural refinement, with displacement parameters and hydrogen bonding analyzed using ORTEP-3. Critical metrics include R-factor (<5%) and bond-length accuracy (±0.003 Å) .
Advanced Research Questions
Q. What analytical techniques are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
Contradictions often arise from tautomerism or impurities. A multi-technique approach is essential:
- 2D NMR (HSQC, HMBC) : Resolves ambiguities in proton-carbon correlations, especially for overlapping signals in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (<0.1%) .
- X-ray Crystallography : Provides definitive proof of regiochemistry and stereochemistry, resolving disputes from spectroscopic data alone . Cross-validation with computational methods (e.g., DFT-based NMR chemical shift predictions) can further clarify discrepancies .
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloro group at position 8 shows high electrophilicity (f⁻ ≈ 0.15), making it prone to substitution .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy by ~10 kcal/mol .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in cyclization steps to induce >90% enantiomeric excess (ee) .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer, achieving purity >99% .
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase resolves racemic mixtures .
Methodological Tables
| Reaction Optimization | Condition | Impact on Yield | Reference |
|---|---|---|---|
| Cyclization temperature | 60–80°C in acetonitrile | Maximizes yield (85–90%) | |
| Chlorination reagent | NCS vs. POCl₃ | NCS reduces side products (~5%) | |
| Boc protection | DMAP catalysis, 0°C | 95% regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
